molecular formula C15H23N5O14P2 B101917 2'-(5''-Phosphoribosyl)-5'-adenosine monophosphate CAS No. 15720-01-1

2'-(5''-Phosphoribosyl)-5'-adenosine monophosphate

Cat. No. B101917
CAS RN: 15720-01-1
M. Wt: 559.32 g/mol
InChI Key: BHIWBSNWEZIHHL-ZQSHOCFMSA-N
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Description

2'-(5''-Phosphoribosyl)-5'-adenosine monophosphate (PRAMP) is a nucleotide derivative that plays a crucial role in various biological processes. It is a key intermediate in the biosynthesis of coenzyme nicotinamide adenine dinucleotide (NAD) and is involved in the regulation of purine metabolism. PRAMP has been studied extensively due to its importance in cellular metabolism and its potential therapeutic applications.

Scientific Research Applications

Enzymatic Functions and Therapeutic Importance

Cytosolic 5′nucleotidase II (cN-II) is a key enzyme involved in the metabolism of various nucleoside monophosphates, including the hydrolysis and phosphate transfer processes. Its role extends to regulating intracellular concentrations of IMP and GMP, uric acid production, and potentially phosphorylating certain anti-tumoral and antiviral nucleoside analogues, marking its significance in therapeutic applications (Ipata & Tozzi, 2006).

Cellular Signaling and Cell Behavior Regulation

Cyclic adenosine monophosphate (cAMP) is a ubiquitous molecule involved in regulating numerous cellular properties measurable in culture. It suggests that cAMP is a frequent regulatory molecule in nature, playing critical roles in cellular mechanisms genetically programmed into the cell, and is vital in various cellular functions and signaling pathways (Willingham, 1976).

Biochemical Conversion and Synthesis

Studies have emphasized the importance of minor mononucleotides and dinucleotides in biochemical conversions, suggesting that enzymes capable of synthesizing these compounds (like 2'-(5''-Phosphoribosyl)-5'-Adenosine monophosphate) are present in various organisms, including plants. This signifies their ubiquity and biological role in cellular processes (Guranowski, 2004).

Nucleotide Synthesis and Chemical Approaches

Recent literature underlines the main synthetic approaches for the preparation of nucleotides and their derivatives. The synthesis, either enzymatic or chemical, highlights the relevance of 2'-(5''-Phosphoribosyl)-5'-Adenosine monophosphate and similar compounds in the advancement of nucleotide chemistry, essential for various biological and therapeutic applications (Roy et al., 2016).

properties

CAS RN

15720-01-1

Product Name

2'-(5''-Phosphoribosyl)-5'-adenosine monophosphate

Molecular Formula

C15H23N5O14P2

Molecular Weight

559.32 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(22)6(32-14)2-31-36(27,28)29)34-15-10(23)8(21)5(33-15)1-30-35(24,25)26/h3-6,8-11,14-15,21-23H,1-2H2,(H2,16,17,18)(H2,24,25,26)(H2,27,28,29)/t5-,6-,8-,9-,10-,11-,14-,15+/m1/s1

InChI Key

BHIWBSNWEZIHHL-ZQSHOCFMSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OC4C(C(C(O4)COP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OC4C(C(C(O4)COP(=O)(O)O)O)O)N

Other CAS RN

15720-01-1

synonyms

2'-(5''-phosphoribosyl)-5'-adenosine monophosphate
2-(5''-phosphoribosyl)-5'-AMP
ribosyladenosine 5',5''-bis(phosphate)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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